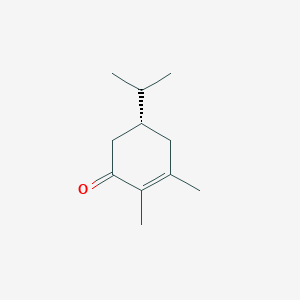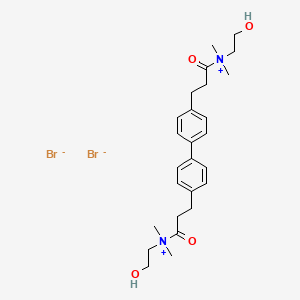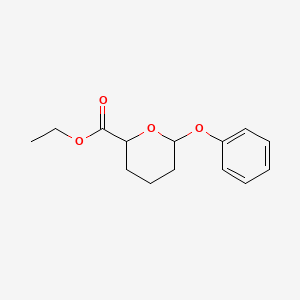
Norbenzoylecgonine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norbenzoylecgonine hydrochloride is a derivative of cocaine and is chemically known as benzoyl norecgonine hydrochloride. It is a significant metabolite of cocaine, formed through the hydrolysis of cocaine in the liver. This compound is often used in forensic and clinical toxicology to confirm cocaine ingestion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of norbenzoylecgonine hydrochloride typically involves the hydrolysis of cocaine. This process is catalyzed by carboxylesterases in the liver, leading to the formation of norbenzoylecgonine, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound is not common due to its association with illicit drug use. it can be synthesized in a laboratory setting for research purposes using controlled conditions to ensure safety and compliance with legal regulations .
Analyse Chemischer Reaktionen
Types of Reactions: Norbenzoylecgonine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoylecgonine, while reduction can produce ecgonine derivatives .
Wissenschaftliche Forschungsanwendungen
Norbenzoylecgonine hydrochloride has several scientific research applications, including:
Forensic Toxicology: It is used to confirm cocaine ingestion in forensic investigations.
Clinical Toxicology: It helps in the detection of cocaine use in clinical settings.
Analytical Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Biological Research: It is studied for its effects on various biological systems and its role as a cocaine metabolite.
Wirkmechanismus
The mechanism of action of norbenzoylecgonine hydrochloride involves its interaction with various molecular targets in the body. As a metabolite of cocaine, it is primarily involved in the metabolic pathways of cocaine degradation. It is excreted in the urine after processing in the liver .
Vergleich Mit ähnlichen Verbindungen
Benzoylecgonine: Another major metabolite of cocaine, formed through the hydrolysis of cocaine.
Ecgonine Methyl Ester: A metabolite formed through the esterification of ecgonine.
Cocaethylene: Formed when cocaine is ingested with alcohol.
Uniqueness: Norbenzoylecgonine hydrochloride is unique due to its specific formation pathway and its role in confirming cocaine ingestion. Unlike other metabolites, it is formed through the demethylation of benzoylecgonine, making it a distinct marker in toxicological analyses .
Eigenschaften
Molekularformel |
C15H18ClNO4 |
|---|---|
Molekulargewicht |
311.76 g/mol |
IUPAC-Name |
(1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H/t10-,11+,12-,13+;/m0./s1 |
InChI-Schlüssel |
SNVXULYEWYGPGU-ZKYYYAMRSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H]([C@H](C[C@H]1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl |
Kanonische SMILES |
C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)

![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)





![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)

![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)

![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)
![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)
